molecular formula C14H13N3O2S B2508739 2-{2-[2-(methylamino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione CAS No. 861211-18-9

2-{2-[2-(methylamino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione

Cat. No. B2508739
M. Wt: 287.34
InChI Key: IMVCRZGFFYFRQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{2-[2-(methylamino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The thiazole ring is attached to an isoindole dione group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The thiazole ring and the isoindole dione group are key structural features .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the retrieved data .

Scientific Research Applications

  • Antimicrobial Evaluation : A study by Jat et al. (2006) focused on synthesizing derivatives of 1,3-thiazolidine-2,4-dione and assessing their antibacterial and antifungal activities. These compounds demonstrated significant antimicrobial properties against a range of bacteria and fungi (Jat, Salvi, Talesara, & Joshi, 2006).

  • Synthesis and Chemical Reactions : Research by Konstantinova et al. (2013) explored the synthesis of dihydronaphtho[2,3-d][1,3]thiazole and dihydroanthra[2,3-d][1,3]thiazole derivatives, highlighting the chemical versatility and potential for further modification of similar compounds (Konstantinova, Lysov, Souvorova, & Rakitin, 2013).

  • Chemosensors for Metal Ions : Gosavi-Mirkute et al. (2017) synthesized and characterized compounds similar to the one for their ability to detect and interact with transition metal ions, demonstrating their potential as chemosensors (Gosavi-Mirkute et al., 2017).

  • Cyclization Reactions and Derivatives : Zborovskii et al. (2011) investigated cyclization reactions of similar compounds, which led to the formation of various derivatives, expanding the chemical utility of such structures (Zborovskii, Orysyk, Staninets, & Bon, 2011).

  • Photophysical Properties : Deshmukh and Sekar (2015) studied the photophysical behavior of chromophores derived from similar compounds. These findings are significant for applications in material science and molecular electronics (Deshmukh & Sekar, 2015).

  • Synthesis of Novel Derivatives : Hosny et al. (2019) conducted research on the synthesis of thiazole and pyranothiazole derivatives, incorporating the isoindoline-1,3-dione group, showcasing the potential of these compounds in developing new pharmaceuticals (Hosny, Zaki, Mokbel, & Abdelhamid, 2019).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the retrieved data .

properties

IUPAC Name

2-[2-[2-(methylamino)-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-15-14-16-9(8-20-14)6-7-17-12(18)10-4-2-3-5-11(10)13(17)19/h2-5,8H,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVCRZGFFYFRQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CS1)CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[2-(methylamino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.